molecular formula C12H12N2O3 B1518886 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid CAS No. 322725-60-0

3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No. B1518886
CAS RN: 322725-60-0
M. Wt: 232.23 g/mol
InChI Key: IINWBGQLOLGBLM-UHFFFAOYSA-N
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Description

“3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C12H12N2O3 and a molecular weight of 232.24 .


Molecular Structure Analysis

The molecular structure of “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” consists of a five-membered 1,2,4-oxadiazole ring attached to a benzyl group and a propanoic acid group . The molecular formula is C12H12N2O3 .

Scientific Research Applications

Comprehensive Analysis of 3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid:

Anti-Inflammatory and Analgesic Properties

Compounds containing the 1,2,4-oxadiazole moiety have been reported to exhibit significant anti-inflammatory and analgesic properties. This suggests that “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” could potentially be used in the development of new pain relief medications and anti-inflammatory drugs .

Antitumor Activity

The oxadiazole derivatives are known for their antitumor properties. Research into similar compounds can lead to the development of novel anticancer agents that target specific pathways or enzymes within cancer cells .

Anti-HCV Activity

Hepatitis C virus (HCV) infection is a significant health concern worldwide. Oxadiazoles have shown promise in inhibiting HCV replication, indicating potential use for “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” in antiviral therapies .

Anti-Malarial Applications

The anti-malarial properties of oxadiazole derivatives make them candidates for the synthesis of new drugs to treat malaria. This compound could be part of research efforts to find more effective treatments against malaria parasites .

Herbicidal and Pesticidal Uses

Due to their herbicidal and pesticidal activities, compounds like “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” could be explored for use in agricultural settings to protect crops from pests and weeds without harming the environment .

Muscle Relaxant Effects

Some oxadiazoles have been found to have muscle relaxant effects. This property can be harnessed in creating new medications that help alleviate muscle spasms or as an adjunct therapy in surgical procedures .

Antidepressive Effects

Given that certain 1,2,4-oxadiazoles exhibit antidepressive activities, there is potential for “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” to contribute to the development of new antidepressants .

Anti-Trypanosomal Activity

Oxadiazoles have been studied for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. This compound could be part of research into treatments for this neglected tropical disease .

Future Directions

The future directions for “3-(3-Benzyl-1,2,4-oxadiazol-5-yl)propanoic acid” and similar compounds could involve further exploration of their potential applications in various fields such as proteomics research , material science, medicinal chemistry, and high energy molecules .

properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c15-12(16)7-6-11-13-10(14-17-11)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINWBGQLOLGBLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NOC(=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

322725-60-0
Record name 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoate (5.2 g, 21.1 mmole) in methanol (30 ml) was added 50 ml of 1N NaOH aqueous solution. The mixture was stirred at room temperature for 2 hours. After the reaction solution was adjusted to be acidic (pH=3-4) at 0° C., the reaction mixture was extracted with EtOAc 3 times. The combined organic layers were washed with water and brine, dried over Na2SO4, filtered and concentrated to give the desired product as colorless oil (4.8 g, 98%). LCMS calculated for C12H13N2O3 (M+H): 233.1. found: 233.1.
Name
methyl 3-(3-benzyl-1,2,4-oxadiazol-5-yl)propanoate
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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